Exatecan

Descripción general

Descripción

DX-8951, también conocido como exatecán mesilato, es un nuevo inhibidor de la topoisomerasa I análogo de la camptotecina hexacíclica. Ha mostrado una actividad antitumoral significativa en varios estudios preclínicos y clínicos. El compuesto es particularmente notable por su mayor solubilidad y eficacia antitumoral mejorada en comparación con otros inhibidores de la topoisomerasa I .

Mecanismo De Acción

DX-8951 ejerce sus efectos inhibiendo la actividad catalítica de la topoisomerasa I, una enzima involucrada en la replicación y transcripción del ADN. El compuesto estabiliza el complejo covalente ADN-enzima, evitando el cierre de las roturas de la cadena de ADN. Esto conduce al arresto de la horquilla de replicación y a la formación de roturas de ADN de cadena sencilla, provocando finalmente la muerte celular .

Análisis Bioquímico

Biochemical Properties

Exatecan interacts with the enzyme topoisomerase I (TOP1), which is crucial for DNA replication and transcription . It binds at the interface of a TOP1 cleavage complex, suggesting two novel molecular interactions with the flanking DNA base and the TOP1 residue N352 . This interaction leads to stronger TOP1 trapping, higher DNA damage, and apoptotic cell death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It causes much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than classical TOP1 inhibitors . It also demonstrates the value of SLFN11 expression and homologous recombination (HR) deficiency (HRD) as predictive biomarkers of response to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of TOP1 . It binds at the interface of a TOP1 cleavage complex, leading to stronger TOP1 trapping and higher DNA damage . This results in apoptotic cell death, making this compound a potent inhibitor of TOP1 .

Temporal Effects in Laboratory Settings

This compound has shown to have potent and broad antitumor effects against various human tumors xenografted in nude mice . It has completed Phase I clinical development on a broad range of schedules and is currently undergoing more focused disease-directed Phase II and Phase III evaluations .

Dosage Effects in Animal Models

In animal models, this compound has shown remarkable effectiveness. A single low dose of 10 μmol/kg PEG-Exatecan caused complete suppression of tumor growth of BRCA1-deficient MX-1 xenografts lasting over 40 days . Furthermore, a single low dose of 2.5 μmol/kg PEG-Exatecan administered with low but efficacious doses of the PARP inhibitor talazoparib showed strong synergy and caused significant tumor regression .

Metabolic Pathways

This compound is metabolized to UM-1 by CYP3A4, and many drugs are known to inhibit the activity of CYP enzymes . The AUC of UM-1 in the patient was also highest among all patients, and the patient was not taking any drugs known to inhibit CYP3A4 .

Transport and Distribution

This compound is administered as a protracted 21-day continuous i.v. infusion (CIVI) . The pharmacokinetics of this compound were dose-proportional, and mean steady-state concentration values ranged from 6.88 to 19.41 ng/ml at this compound dose levels ranging from 0.15 to 0.30 mg/m^2/day .

Subcellular Localization

This compound is targeted to the nucleus where it interacts with TOP1 . It is delivered to tumors in an antigen-independent manner through a pH-sensitive peptide-drug conjugate . This allows for the selective delivery of this compound to tumor cells, inducing DNA damage leading to cell death .

Métodos De Preparación

DX-8951 se sintetiza mediante una serie de reacciones químicas que involucran derivados de la camptotecina. La ruta sintética generalmente implica la modificación de la estructura de la camptotecina para mejorar su solubilidad y actividad antitumoral. La producción industrial de DX-8951 implica procesos de síntesis y purificación a gran escala para garantizar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

DX-8951 se somete a varias reacciones químicas, incluida la hidrólisis y la oxidación. El compuesto contiene un anillo lactónico, que se hidroliza a una forma de hidroxiácido en soluciones acuosas alcalinas. Esta hidrólisis es reversible, y la forma lactónica es más activa en términos de actividad antitumoral. Los reactivos comunes utilizados en estas reacciones incluyen fosfato dihidrógeno de potasio y acetonitrilo .

Aplicaciones Científicas De Investigación

DX-8951 ha sido estudiado extensamente por sus propiedades antitumorales. Ha mostrado una actividad potente contra varias líneas celulares tumorales humanas, incluidos los cánceres de mama, pulmón, gástrico y colon. El compuesto se utiliza en ensayos clínicos para evaluar su eficacia en el tratamiento de tumores sólidos avanzados y neoplasias hematológicas. DX-8951 también se utiliza en combinación con otros agentes quimioterapéuticos para mejorar sus efectos antitumorales .

Comparación Con Compuestos Similares

DX-8951 se compara con otros inhibidores de la topoisomerasa I como el irinotecán y el topotecán. A diferencia de estos compuestos, DX-8951 tiene mayor solubilidad y no requiere activación metabólica, lo que reduce la variabilidad interindividual en su comportamiento farmacológico. Compuestos similares incluyen irinotecán, topotecán y DE-310, un profármaco macromolecular de DX-8951 diseñado para mejorar sus capacidades de direccionamiento tumoral .

Propiedades

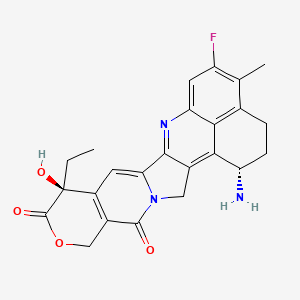

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.